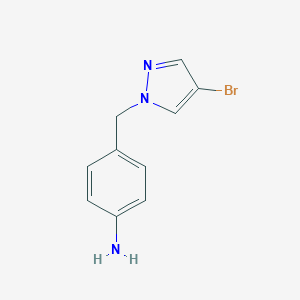
3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid” is a specialty product for proteomics research . It has a molecular formula of C19H22N4O2 and a molecular weight of 338.4 .
Molecular Structure Analysis
The molecular and crystal structure of a related compound, “(5-phenyl-tetrazol-2-yl)-acetic acid methyl ester”, was determined by single crystal X-ray diffraction . The tetrazole and phenyl rings are coplanar with the acetate group oriented perpendicular to the plane .Scientific Research Applications
Synthesis and Structural Applications
3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid and related compounds have been synthesized and investigated for their unique structural properties, particularly in the context of coordination polymers and metal-organic frameworks (MOFs). The synthesis of such compounds often involves the reaction of adamantane derivatives with azoles, including tetrazoles, under specific conditions to yield bifunctional angle-shaped building blocks. These building blocks have been utilized to prepare both one-dimensional (1D) and two-dimensional (2D) coordination polymers with metals like copper(II) and nickel(II). The structural versatility of these compounds is highlighted by their application in creating diverse coordination polymers with varying dimensionalities and properties (Pavlov et al., 2019).
Catalytic Applications
Some derivatives of this compound have been explored for their catalytic capabilities. For instance, complexes formed from such adamantane-based ligands have shown potential as catalysts in specific chemical reactions, such as the Chan-Evans-Lam arylation reaction. The unique structural properties of these compounds, coupled with their ability to coordinate with metal ions, make them suitable candidates for catalysis, offering a novel approach to facilitating chemical transformations (Pavlov et al., 2019).
Antiviral Properties
Research has also explored the antiviral properties of adamantane derivatives, particularly those incorporating tetrazole groups. For example, compounds synthesized from reactions involving adamantane and tetrazole derivatives have shown moderate inhibitory activity against certain strains of the influenza virus. This suggests potential applications of these compounds in the development of antiviral medications, highlighting the broad utility of adamantane derivatives in medicinal chemistry (Mikolaichuk et al., 2021).
Antimicrobial Activity
In addition to antiviral properties, some adamantane derivatives have been evaluated for their antimicrobial activity. Compounds derived from adamantane and heterocyclic aldehydes, including those with tetrazole groups, have been tested against a range of bacteria and fungi. These studies indicate that certain adamantane-based compounds exhibit broad-spectrum antimicrobial activity, making them candidates for further exploration in antimicrobial drug development (El-Emam et al., 2012).
properties
IUPAC Name |
3-(5-phenyltetrazol-2-yl)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-16(24)17-7-12-6-13(8-17)10-18(9-12,11-17)22-20-15(19-21-22)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJXUUWVZPYPQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

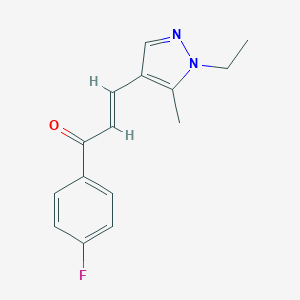
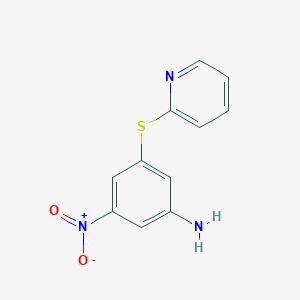
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)
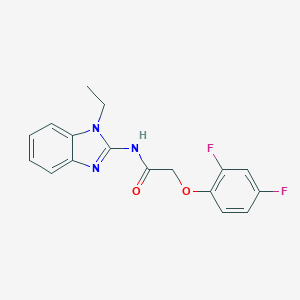

![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)
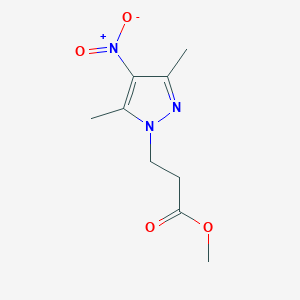
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)
![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)

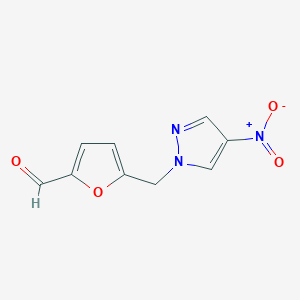
![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)
